(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 80909-49-5
Cat. No.: VC2049410
Molecular Formula: C18H18FNO2
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80909-49-5 |
---|---|
Molecular Formula | C18H18FNO2 |
Molecular Weight | 299.3 g/mol |
IUPAC Name | (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Standard InChI Key | PBJFFDZRBFEUPB-DLBZAZTESA-N |
Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Introduction
Chemical Properties and Structure
Basic Information
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with two stereogenic centers that define its unique three-dimensional structure. The compound is characterized by a pyrrolidine ring with four specific substituents: a benzyl group attached to the nitrogen atom, a 4-fluorophenyl group at the 4-position, and a carboxylic acid moiety at the 3-position. The stereochemistry is specifically defined as (3S,4R), indicating the spatial orientation of the substituents at these positions, which is crucial for its biological interactions and chemical reactivity .
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Number | 80909-49-5 |
Molecular Formula | C₁₈H₁₈FNO₂ |
Molecular Weight | 299.34 g/mol |
IUPAC Name | (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI Key | PBJFFDZRBFEUPB-ZYMOGRSISA-N |
Molecular Structure
The compound's structure comprises a five-membered pyrrolidine ring as its core scaffold. This heterocyclic structure serves as the foundation for the compound's spatial arrangement and reactivity. The benzyl group attached to the nitrogen atom of the pyrrolidine ring contributes to the compound's lipophilicity and provides a site for potential π-π interactions with biological targets. The 4-fluorophenyl substituent at position 4 of the pyrrolidine ring introduces specific electronic properties that can influence binding affinity to target proteins .
The carboxylic acid group at position 3 provides an important functional handle for further derivatization and contributes to the compound's acidic properties. It also serves as a potential hydrogen bond donor and acceptor in interactions with biological systems. The specific (3S,4R) stereochemistry is essential for the compound's biological activity and selectivity .
Physical Properties
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically appears as a white to off-white crystalline powder. The presence of the carboxylic acid group renders the compound acidic, while the tertiary amine of the pyrrolidine ring provides basic properties, making this compound amphoteric in nature. The fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Table 2: Physical Properties
Property | Description |
---|---|
Physical State | Powder (solid) |
Color | White to off-white |
Solubility | Soluble in polar organic solvents (DMSO, methanol); sparingly soluble in water |
Storage Conditions | Store in tightly closed container, cool and dry place |
Stability | Stable under normal laboratory conditions |
Synthesis Methods
Synthetic Routes
The synthesis of (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps designed to establish the correct stereochemistry at the two chiral centers. Several synthetic approaches have been reported, with the most common strategies involving asymmetric synthesis to control the stereochemical outcome.
A common synthetic pathway begins with the formation of the pyrrolidine ring through cyclization reactions using appropriate precursors. The benzyl group is typically introduced through N-alkylation of the pyrrolidine nitrogen using benzyl halides in the presence of a suitable base. The 4-fluorophenyl group is introduced through stereoselective methods, often employing asymmetric catalysis or chiral auxiliaries to ensure the desired stereochemical configuration.
Reaction Conditions
The synthesis of this compound requires careful control of reaction conditions to achieve the desired stereochemistry. Asymmetric synthesis methods often utilize chiral catalysts or auxiliaries to ensure the formation of the correct enantiomer with high stereoselectivity. These reactions typically require anhydrous conditions, inert atmosphere, and precisely controlled temperatures to maximize yield and stereoselectivity.
For the N-benzylation step, common reaction conditions include the use of benzyl bromide or benzyl chloride as alkylating agents and bases such as potassium carbonate or triethylamine in polar aprotic solvents like DMF or acetonitrile. The reactions are typically conducted at moderate temperatures (25-80°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid employs optimized versions of laboratory-scale syntheses, with modifications to enhance efficiency, scalability, and environmental sustainability. These modifications often include continuous flow processes, recycling of solvents and reagents, and the use of more environmentally friendly alternatives where possible.
Quality control measures in industrial production typically include high-performance liquid chromatography (HPLC) analysis with chiral columns to ensure the correct stereochemistry, as well as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity and purity. The typical industrial production targets a purity of at least 97-98% with high enantiomeric excess (>95% ee) .
Applications in Scientific Research
Chemistry Applications
In synthetic organic chemistry, (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a reactive site for further derivatization through esterification, amide formation, or reduction reactions. The compound's defined stereochemistry makes it particularly useful in stereoselective syntheses where controlling the spatial arrangement of functional groups is crucial .
The compound is also utilized in studies of asymmetric catalysis and stereoselective reactions, where its well-defined chiral centers can induce stereoselectivity in subsequent transformations. Its fluorinated phenyl group makes it valuable in medicinal chemistry, where fluorine substitution is often employed to enhance metabolic stability and modulate lipophilicity .
Medicinal Chemistry
In the field of medicinal chemistry, (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has gained attention as a lead compound and structural scaffold for the development of potential therapeutic agents. Structure-activity relationship (SAR) studies utilizing this compound have led to the identification of derivatives with enhanced pharmacological properties and target selectivity .
Research has shown particular interest in derivatives of this compound for their potential activity in neurological and psychiatric disorders. The compound's structure allows for specific interactions with various biological targets, including enzymes and receptor systems involved in these disorders. The fluorine atom in the para position of the phenyl ring enhances binding affinity to certain receptors and improves metabolic stability compared to non-fluorinated analogs .
Biological Activities
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid and its analogs have been investigated for their biological activities in various research contexts. One significant area of research involves their potential as antagonists of the relaxin-3/RXFP3 system, which is involved in important physiological processes such as stress responses, appetite control, and motivation .
Structure-activity relationship studies have identified key structural features of the molecule that are essential for antagonist activity. These findings have guided the refinement of chemical designs to develop more drug-like analogs with enhanced potency and selectivity. The specific (3S,4R) stereochemistry has been found to be critical for optimal biological activity in several target systems .
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid have been synthesized and studied, providing valuable insights into structure-activity relationships. These analogs include compounds with different substituents on the phenyl ring, modifications to the pyrrolidine core, and variations in the stereochemistry at the chiral centers .
Table 3: Comparison of (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid with Key Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 80909-49-5 | C₁₈H₁₈FNO₂ | 299.34 g/mol | Reference compound |
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 1394827-82-7 | C₁₈H₁₈FNO₂ | 299.34 g/mol | Enantiomer (mirror image) |
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | 1417789-28-6 | C₁₈H₁₈ClNO₂ | 315.79 g/mol | Chloro instead of fluoro substituent |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 1047651-77-3 | C₁₁H₁₂FNO₂ | 209.22 g/mol | No benzyl group on nitrogen |
(3R,4S)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | N/A | C₁₉H₁₈F₃NO₂ | 349.3 g/mol | Trifluoromethyl instead of fluoro substituent |
Comparative Analysis
The substitution of different halogens on the phenyl ring significantly affects the compound's properties and biological activities. The fluorine atom in (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties and metabolic stability due to the strong carbon-fluorine bond. When compared to its chloro analog, the fluoro compound generally exhibits higher lipophilicity and different binding interactions with biological targets .
The enantiomer, (3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, has identical physical properties but may demonstrate significantly different biological activities due to the chiral nature of many biological receptors and enzymes. Studies have shown that in some biological systems, one enantiomer may be significantly more active than the other, highlighting the importance of stereochemistry in drug development .
Compounds lacking the benzyl group on the pyrrolidine nitrogen, such as (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, exhibit different physicochemical properties, including reduced lipophilicity and altered receptor binding profiles. The benzyl group has been found to be essential for activity in certain biological systems, providing important hydrophobic interactions with target proteins .
Structure-Activity Relationships
Structure-activity relationship studies involving (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid and its analogs have provided valuable insights into the molecular features critical for specific biological activities. Research has shown that the benzyl group on the pyrrolidine nitrogen is crucial for antagonist activity in the relaxin-3/RXFP3 system, with its removal or replacement with shorter or longer linkages significantly affecting potency .
The position and nature of the substituent on the phenyl ring also play important roles in determining biological activity. The para-fluoro substituent offers a balance of electronic properties and steric factors that contribute to optimal activity in certain biological systems. Replacement with other halogens or functional groups can significantly alter binding affinity and selectivity .
The stereochemistry at positions 3 and 4 of the pyrrolidine ring is critical for biological activity, with the (3S,4R) configuration generally showing higher activity in the systems studied. This stereoselectivity reflects the chiral nature of biological targets and the precise spatial requirements for optimal binding and activity .
Current Research and Future Perspectives
Current research involving (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid focuses on its potential applications in medicinal chemistry, particularly as a lead compound for the development of novel therapeutics targeting neurological disorders. Studies have investigated its activity in the relaxin-3/RXFP3 system, which is involved in stress responses, appetite control, and motivational behaviors .
The compound's well-defined stereochemistry and modifiable structure make it a valuable scaffold for the development of more potent and selective analogs. Recent research has focused on optimizing the structure-activity relationships by exploring modifications at various positions of the molecule, including the benzyl group, the fluorophenyl moiety, and the carboxylic acid functionality .
Future research directions may include more comprehensive evaluation of the compound's pharmacokinetic properties, investigation of its potential applications in other therapeutic areas, and development of more efficient and environmentally friendly synthetic routes. The compound's unique structural features and biological activities suggest that it will continue to be of interest in both academic and industrial research settings .
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